N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the alkylation of ethyl N-methyl-4-amino-2-quinolone ester using methyl iodide, followed by reduction and decarboxylation to yield the desired quinoline derivative . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Procainamide: 4-amino-N-[2-(diethylamino)ethyl]-benzamide, used as an antiarrhythmic agent.
Novocainamide: Similar to procainamide but with different pharmacological properties.
Uniqueness
N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H27N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H27N3O3/c1-4-12-22-15-10-8-7-9-14(15)17(23)16(19(22)25)18(24)20-11-13-21(5-2)6-3/h7-10,23H,4-6,11-13H2,1-3H3,(H,20,24) |
InChI Key |
ZFSXKJXMPHQRKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCN(CC)CC)O |
Origin of Product |
United States |
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